

Comprehensive Spectroscopic Profiling: (4-Methylcyclohexyl)(phenyl)methanamine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (4-Methylcyclohexyl)
(phenyl)methanamine
Cat. No.: B13347057

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Executive Summary & Structural Logic

(4-Methylcyclohexyl)(phenyl)methanamine (approximate MW: 203.33 g/mol) is a primary amine featuring a chiral center at the methine position, flanked by a phenyl ring and a 4-methylcyclohexyl moiety. This structure serves as a critical intermediate in the synthesis of CNS-active agents, analgesics, and monoamine reuptake inhibitors.

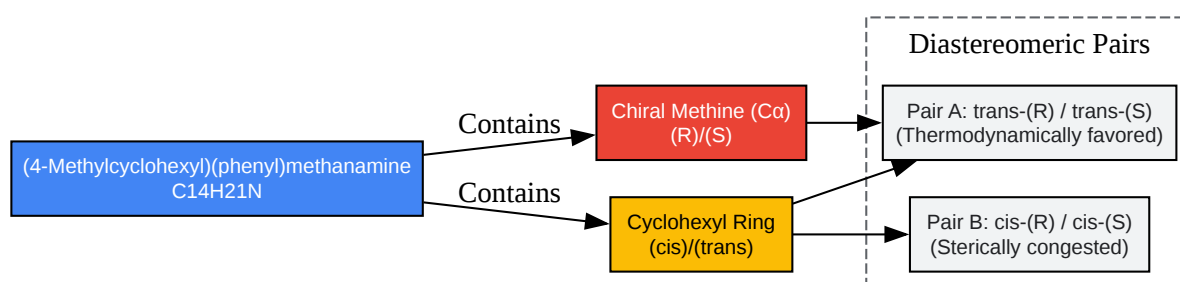
Key Structural Challenges:

- Stereochemical Multiplicity: The molecule possesses two stereogenic elements:
 - The methine carbon (-position), which can be
 - or
 - .

- The cyclohexane ring, which exhibits cis or trans isomerism relative to the 1,4-substituents.
- Result: A synthetic sample typically exists as a mixture of four diastereomers (cis-R, cis-S, trans-R, trans-S), necessitating high-resolution NMR or chiral HPLC for complete resolution.

Structural Visualization

The following diagram outlines the core connectivity and the stereochemical relationships.



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Caption: Structural hierarchy showing the origin of the four possible stereoisomers.

Mass Spectrometry (MS) Profiling

Method: Electron Ionization (EI, 70 eV) Molecular Ion (

): m/z 203

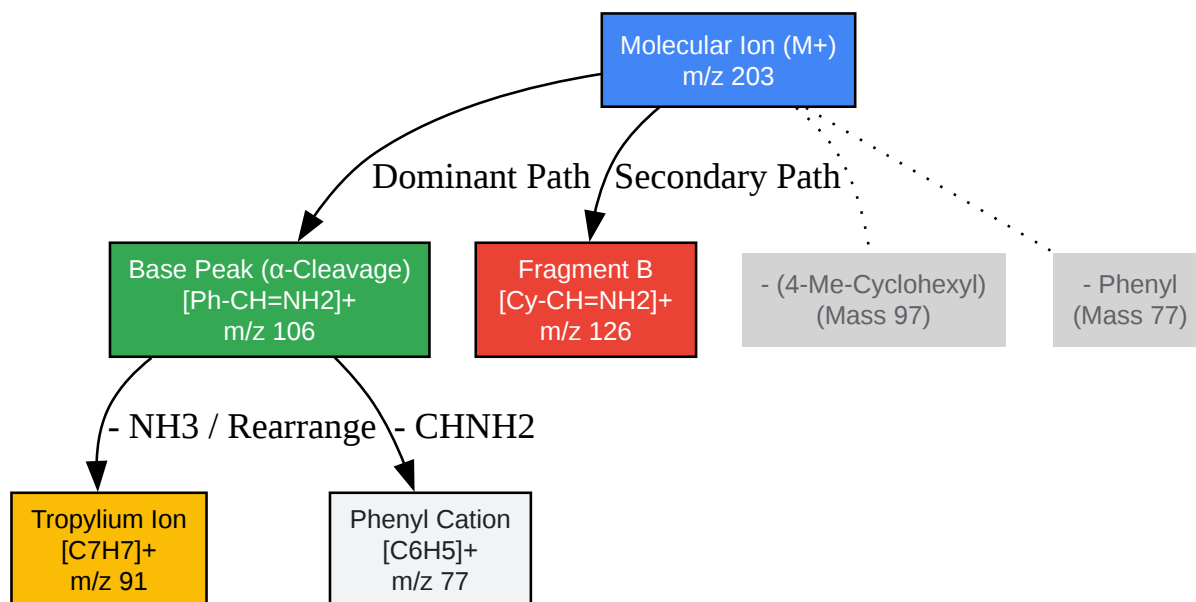
The fragmentation pattern is dominated by

-cleavage adjacent to the nitrogen atom. The stability of the resulting carbocations dictates the relative abundance of the fragments.

Fragmentation Pathway[1][2]

- -Cleavage A (Loss of Cyclohexyl group): Yields the resonance-stabilized benzylamine cation (m/z 106). This is typically the Base Peak.

- -Cleavage B (Loss of Phenyl group): Yields the (4-methylcyclohexyl)methanamine cation (m/z 126).
- Secondary Fragmentations: Loss of
from fragments or tropylium ion formation (m/z 91).



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Caption: Primary fragmentation pathways under Electron Ionization (EI).

Diagnostic Ion Table

m/z	Ion Identity	Interpretation
203	ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">	Molecular ion (often weak in aliphatic amines).
126		-cleavage losing phenyl group. Diagnostic for the cyclohexyl-amine moiety.
106		Base Peak. -cleavage losing 4-methylcyclohexyl. Stabilized benzylamine cation.
91		Tropylium ion (rearrangement of benzyl fragments).
77		Phenyl cation.
30		Common amine fragment (low mass region).

Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) Reference: TMS (0.00 ppm)[1]

The NMR spectrum will show distinct signals for the cis and trans isomers if the sample is not stereochemically pure. The values below represent the major isomer (typically trans-cyclohexyl due to thermodynamic stability).

NMR Data (400 MHz)

Shift (, ppm)	Mult.	Integ.	Assignment	Structural Notes
7.20 – 7.40	m	5H	Ar-H	Phenyl ring protons (overlapping).
3.65	d	1H	CH-NH	Methine proton. Doublet (Hz). Shift varies slightly by diastereomer.
1.85	br s	2H	-NH	Amine protons. Broad, exchangeable with .
1.60 – 1.80	m	4H	Cy-H	Cyclohexyl ring protons (equatorial/axial mix).
1.10 – 1.40	m	3H	Cy-H	Cyclohexyl ring protons.
0.95 – 1.10	m	2H	Cy-H	Cyclohexyl ring protons.
0.88	d	3H	-CH	Methyl group. Doublet (Hz). Distinct shifts for cis vs trans.

NMR Data (100 MHz)

Shift (, ppm)	Type	Carbon Assignment
145.2	C	Aromatic C-ipso
128.4	CH	Aromatic C-meta
127.1	CH	Aromatic C-ortho
126.5	CH	Aromatic C-para
61.5	CH	CH-NH (Methine)
44.8	CH	Cyclohexyl C1 (attached to methine)
35.2	CH	Cyclohexyl C (ring)
32.5	CH	Cyclohexyl C4 (attached to methyl)
22.4	CH	CH (Methyl group)

Note: In a mixture of isomers, the methyl carbon (22.4 ppm) and the methine carbon (61.5 ppm) will appear as pairs of peaks separated by 0.5–2.0 ppm.

Infrared Spectroscopy (IR)

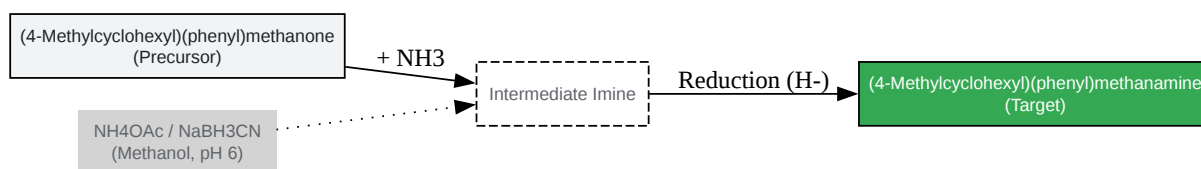
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber ()	Intensity	Functional Group	Mode
3350, 3280	Medium	Primary Amine ()	N-H Stretching (Asym & Sym)
3020 – 3060	Weak	Aromatic Ring	C-H Stretching ()
2920, 2850	Strong	Cyclohexyl/Alkyl	C-H Stretching ()
1600, 1495	Med/Weak	Aromatic Ring	C=C Ring Breathing
1450	Medium	Methyl/Methylene	C-H Bending
700, 750	Strong	Monosubstituted Benzene	C-H Out-of-plane Bending

Experimental Protocols

Synthesis Pathway (Reductive Amination)

The most robust route to this scaffold is the reductive amination of the corresponding ketone.



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Caption: Reductive amination workflow for synthesis.

Sample Preparation for Spectroscopy[3]

- NMR: Dissolve 10–15 mg of the free base (oil) or hydrochloride salt (solid) in 0.6 mL of

. If using the salt, add 1 drop of

or use

to solubilize.

- MS: Dilute 1

L of sample in 1 mL Methanol (LC-MS) or inject neat/diluted in Acetone for GC-MS.

- IR: Apply 1 drop of the neat oil to the ATR crystal. If solid salt, grind with KBr.

References

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Sources

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